Potassium (7-aminonaphthalen-2-yl)trifluoroborate
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Overview
Description
Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a trifluoroborate group attached to a naphthalene ring, which is further substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (7-aminonaphthalen-2-yl)trifluoroboranuide typically involves the reaction of 7-aminonaphthalene-2-boronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for potassium (7-aminonaphthalen-2-yl)trifluoroboranuide are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the naphthalene ring .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce quinones .
Scientific Research Applications
Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (7-aminonaphthalen-2-yl)trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The amino group on the naphthalene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Potassium (7-bromonaphthalen-2-yl)trifluoroboranuide
- Potassium (7-methoxynaphthalen-2-yl)trifluoroboranuide
- Potassium (7-nitronaphthalen-2-yl)trifluoroboranuide
Uniqueness
Potassium (7-aminonaphthalen-2-yl)trifluoroboranuide is unique due to the presence of the amino group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorescent probes and pharmaceutical intermediates, where the amino group can participate in additional interactions and reactions .
Properties
Molecular Formula |
C10H8BF3KN |
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Molecular Weight |
249.08 g/mol |
IUPAC Name |
potassium;(7-aminonaphthalen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H8BF3N.K/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9;/h1-6H,15H2;/q-1;+1 |
InChI Key |
XUTOVDYJFCTFDY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=CC(=C2)N)(F)(F)F.[K+] |
Origin of Product |
United States |
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